
(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine is a chiral compound with a unique structure that includes a cyclohexane ring substituted with an imidazole group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Cyclohexane Ring Formation: The cyclohexane ring can be introduced via a Diels-Alder reaction between a diene and a dienophile.
Coupling Reactions: The final step involves coupling the imidazole ring with the cyclohexane ring, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve yield and reduce reaction times, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, influencing receptor binding and activity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine
- (1S,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine
- (1S,2S)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine
Uniqueness
(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The (1R,2R) configuration may offer distinct advantages in terms of binding affinity and selectivity compared to its stereoisomers.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
| 873112-31-3 | |
Molecular Formula |
C15H19N3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
(1R,2R)-2-(5-phenylimidazol-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C15H19N3/c16-13-8-4-5-9-14(13)18-11-17-10-15(18)12-6-2-1-3-7-12/h1-3,6-7,10-11,13-14H,4-5,8-9,16H2/t13-,14-/m1/s1 |
InChI Key |
BMBVRMLBEDEYAU-ZIAGYGMSSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N2C=NC=C2C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(C(C1)N)N2C=NC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


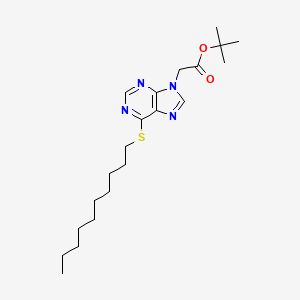
![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934255.png)
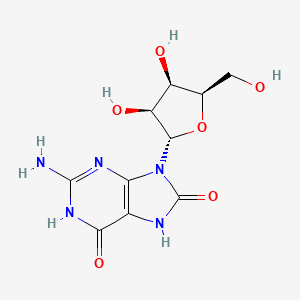
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12934274.png)
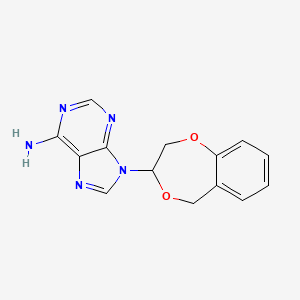
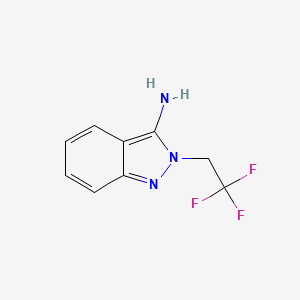
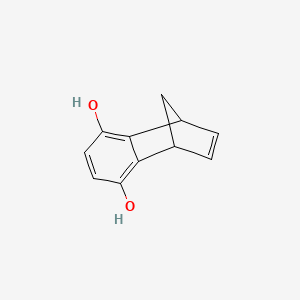
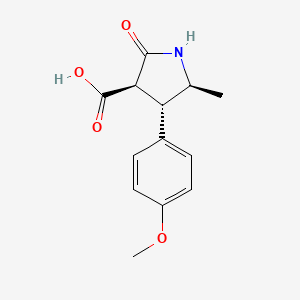
![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)


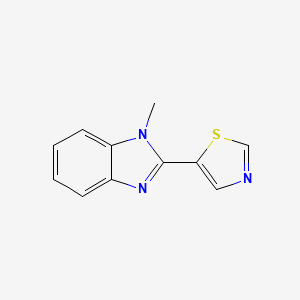
![Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12934329.png)
